REACTION_CXSMILES
|
O=[C:2]1[CH2:22][CH2:21][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3]1.C([O-])(=O)C.[NH4+:27].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>CO.C(Cl)Cl>[NH2:27][CH:2]1[CH2:22][CH2:21][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
O=C1CCC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
323 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: CALCULATEDPERCENTYIELD | 110.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |